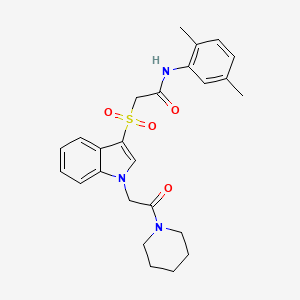

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c1-18-10-11-19(2)21(14-18)26-24(29)17-33(31,32)23-15-28(22-9-5-4-8-20(22)23)16-25(30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKEAPUJXRZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS Number: 878058-62-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C25H29N3O4S

- Molecular Weight : 467.6 g/mol

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, piperidine derivatives have shown promising results in inducing apoptosis in various cancer cell lines. In vitro studies demonstrated that certain piperidine derivatives displayed better cytotoxicity compared to established chemotherapeutic agents like bleomycin .

2. COX Inhibition

Inhibition of cyclooxygenase (COX) enzymes is crucial for anti-inflammatory activity. Compounds structurally related to this acetamide have been evaluated for their COX inhibitory potential. For example, some derivatives exhibited moderate to strong inhibition against COX-II with IC50 values ranging from 0.52 to 22.25 μM, suggesting potential applications in treating inflammatory conditions .

Case Studies and Experimental Evidence

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

- COX Inhibition : The inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and analogs from the evidence:

Key Findings :

Substituent Effects on Lipophilicity and Binding: The target compound’s 2,5-dimethylphenyl group offers moderate lipophilicity compared to the electron-withdrawing trifluoromethyl groups in , which may enhance metabolic stability but reduce solubility.

Synthetic Accessibility: The target’s piperidinyl ethyl ketone side chain introduces synthetic complexity compared to simpler analogs like , which lack heterocyclic motifs.

Biological Implications (Inferred) :

- The piperidinyl group in the target and may facilitate interactions with enzymes or receptors containing acidic pockets, whereas the chlorobenzoyl group in could enhance target selectivity via halogen bonding.

- The sulfonyl moiety in the target and contrasts with the thioacetamide in , which may alter redox sensitivity or metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core, sulfonation, and coupling with the acetamide moiety. Key steps include:

- Step 1 : Alkylation of the indole nitrogen using 2-oxo-2-(piperidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Step 2 : Sulfonation of the indole C3 position with chlorosulfonic acid, followed by reaction with 2-(2,5-dimethylphenylamino)acetic acid .

- Challenges : Low yields (~40–50%) in sulfonation due to steric hindrance. Purification requires gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization from methanol .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., indole C3 sulfonyl group at δ 7.8–8.2 ppm; piperidinyl protons at δ 1.4–2.6 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 484.22) .

- Infrared Spectroscopy : Detects sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with structural homology to known indole sulfonamide targets (e.g., kinase or GPCR families) .

- Assay Types :

- In vitro enzyme inhibition (IC₅₀ determination via fluorescence/colorimetry).

- Cell viability assays (MTT or ATP-luminescence) for cytotoxicity profiling .

- Positive Controls : Use established inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Advanced Research Questions

Q. How can contradictory biological activity data across assay systems be resolved?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Solubility/Permeability Checks : Address false negatives by measuring solubility (HPLC-UV) and membrane permeability (Caco-2/PAMPA assays) .

- Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may skew results .

Q. What strategies improve the pharmacokinetic profile while retaining target affinity?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 to 2.5–3.0, enhancing solubility .

- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl on the piperidine ring) to block CYP450 oxidation .

- Pro-drug Approaches : Mask the sulfonamide as a tert-butyl carbamate for improved oral bioavailability .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

- Methodological Answer :

- Core Modifications :

- Indole Ring : Fluorination at C5 improves membrane penetration (↑ activity in CNS models) .

- Piperidine Moiety : Replace with morpholine to reduce hERG liability (↓ cardiotoxicity) .

- SAR Table :

| Derivative | Modification | IC₅₀ (Target A) | LogP |

|---|---|---|---|

| Parent | None | 120 nM | 3.5 |

| Deriv 1 | C5-F on indole | 85 nM | 3.1 |

| Deriv 2 | Morpholine | 150 nM | 2.8 |

- Key Insight : Balancing lipophilicity and hydrogen-bond donors maximizes potency and ADME properties .

Q. What experimental and computational tools validate the compound’s mechanism of action?

- Methodological Answer :

- X-ray Crystallography : Resolve co-crystal structures with the target (e.g., kinase domain) to identify binding motifs (e.g., sulfonyl-arginine interactions) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

- CRISPR Knockout Models : Confirm target dependency by comparing efficacy in wild-type vs. knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.